2-Hydrazinylidene-3-methyl-5-nitro-2,3-dihydro-1,3-benzothiazole
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Overview
Description
2-Hydrazinylidene-3-methyl-5-nitro-2,3-dihydro-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinylidene-3-methyl-5-nitro-2,3-dihydro-1,3-benzothiazole typically involves the reaction of 3-methyl-2-benzothiazolinone hydrazone with nitrating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and at a specific temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions using automated reactors to ensure consistency and efficiency. The process is optimized to minimize by-products and maximize yield, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinylidene-3-methyl-5-nitro-2,3-dihydro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
2-Hydrazinylidene-3-methyl-5-nitro-2,3-dihydro-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydrazinylidene-3-methyl-5-nitro-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, enabling it to participate in redox reactions and form reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-benzothiazolinone hydrazone: Similar in structure but lacks the nitro group.
2-Hydrazinylidene-3-methyl-2,3-dihydro-1,3-benzothiazole: Similar but without the nitro substitution.
Uniqueness
2-Hydrazinylidene-3-methyl-5-nitro-2,3-dihydro-1,3-benzothiazole is unique due to the presence of both the hydrazinylidene and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
108129-92-6 |
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Molecular Formula |
C8H8N4O2S |
Molecular Weight |
224.24 g/mol |
IUPAC Name |
(3-methyl-5-nitro-1,3-benzothiazol-2-ylidene)hydrazine |
InChI |
InChI=1S/C8H8N4O2S/c1-11-6-4-5(12(13)14)2-3-7(6)15-8(11)10-9/h2-4H,9H2,1H3 |
InChI Key |
BNGAHJRNQBBVJK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])SC1=NN |
Origin of Product |
United States |
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